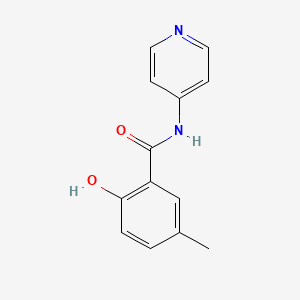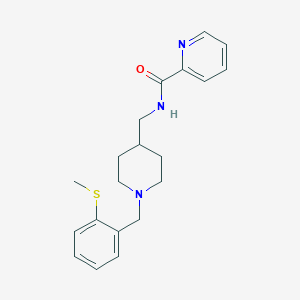
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the picolinamide family and has been found to exhibit significant biological activity.
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including those structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds show significant potential in inhibiting acetylcholinesterase, an enzyme involved in breaking down acetylcholine, with implications for treating conditions like Alzheimer's disease. For instance, certain derivatives have demonstrated remarkable affinity and selectivity towards AChE over BuChE (butyrylcholinesterase), indicating their potential as therapeutic agents for dementia and other cognitive disorders (Sugimoto et al., 1990).
Crystal Structure and Potential Applications
Research into benzamide derivatives, including compounds with a picolinamide group, has revealed their potential in identifying binding sites for allosteric modulators of the AMPA receptor. These findings suggest applications in studying receptor-ligand interactions and developing new therapeutic strategies for neurological conditions. Additionally, certain benzamide derivatives have demonstrated anti-fatigue effects, showing promise for enhancing physical endurance and possibly treating fatigue-related disorders (Wu et al., 2014).
Antibacterial Study
A study on the synthesis and characterization of a compound similar to this compound has shown antibacterial activity against both gram-positive and gram-negative bacteria. This indicates its potential application in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Adam et al., 2016).
Catalytic Applications in Organic Synthesis
Picolinamide has been utilized as a directing group in the catalytic synthesis of isoquinolines through C-H/N-H bond activation. This application underscores the versatility of picolinamide-containing compounds in facilitating the construction of complex organic molecules, which is of significant interest in pharmaceutical chemistry and materials science (Kuai et al., 2017).
Inhibition of Poly (ADP-Ribose) Synthetase
Picolinamide has been identified as a potent inhibitor of poly (ADP-ribose) synthetase. This activity suggests its utility in exploring the role of poly (ADP-ribosyl)ation in cellular processes and its potential as a therapeutic target in diseases associated with excessive activation of this enzyme, such as in certain forms of cancer and neurodegeneration (Yamamoto & Okamoto, 1980).
Zukünftige Richtungen
Piperidine derivatives, such as “N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)picolinamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of these compounds.
Eigenschaften
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-25-19-8-3-2-6-17(19)15-23-12-9-16(10-13-23)14-22-20(24)18-7-4-5-11-21-18/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMARJDUOBHZODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

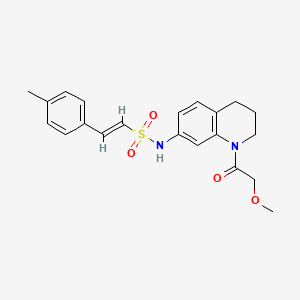
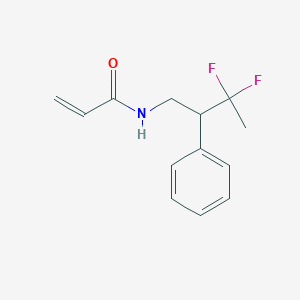
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)
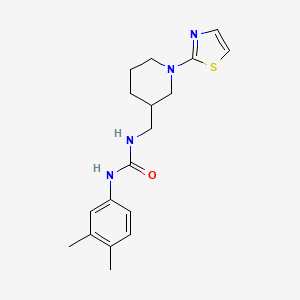
![3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one](/img/structure/B2726761.png)
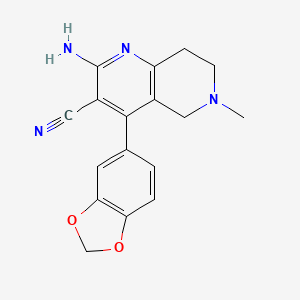
![N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
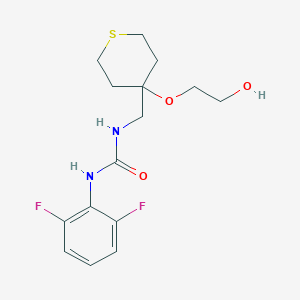
![2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2726769.png)
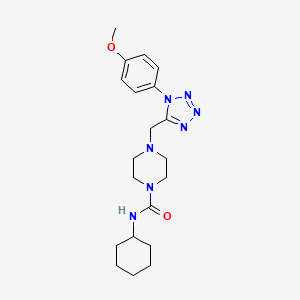
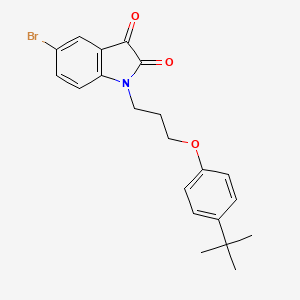
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
